molecular formula C20H20N4O3S B14942268 methyl 4-[({[5-methyl-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

methyl 4-[({[5-methyl-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B14942268
M. Wt: 396.5 g/mol
InChI Key: FRFHSLGQODVSNJ-UHFFFAOYSA-N
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Description

METHYL 4-[(2-{[5-METHYL-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their wide range of biological activities, including antifungal, anticancer, antiviral, antibacterial, and anti-inflammatory properties

Preparation Methods

The synthesis of METHYL 4-[(2-{[5-METHYL-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE involves multiple steps. The starting material, a polyfunctionalized triazole, reacts with various reagents such as β-dicarbonyl compounds, arylidene malononitriles, and aromatic aldehydes . The reaction conditions typically involve the use of ortho-phosphoric acid, DMF (dimethylformamide), and glacial acetic acid . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the triazole ring. Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and catalysts such as palladium on carbon.

Scientific Research Applications

METHYL 4-[(2-{[5-METHYL-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The triazole ring is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives such as:

    Ravuconazole: An antifungal agent.

    Estazolam: A benzodiazepine used for its sedative properties.

Properties

Molecular Formula

C20H20N4O3S

Molecular Weight

396.5 g/mol

IUPAC Name

methyl 4-[[2-[[5-methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C20H20N4O3S/c1-13-6-4-5-7-17(13)24-14(2)22-23-20(24)28-12-18(25)21-16-10-8-15(9-11-16)19(26)27-3/h4-11H,12H2,1-3H3,(H,21,25)

InChI Key

FRFHSLGQODVSNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)OC)C

Origin of Product

United States

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